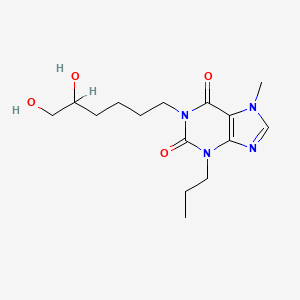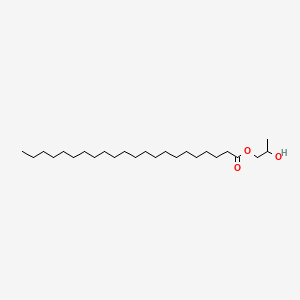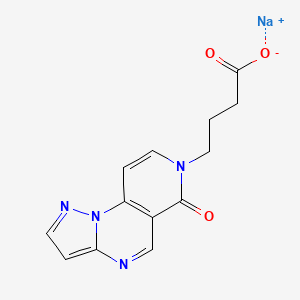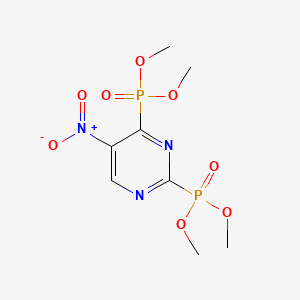
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the pyrimidine ring and two bisphosphonic acid ester groups at the 2 and 4 positions. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester typically involves multiple steps. One common method includes the nitration of a pyrimidine precursor followed by the introduction of bisphosphonic acid ester groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
化学反応の分析
Types of Reactions
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bisphosphonic acid ester groups can chelate metal ions or interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern and functional groups.
2-Pyrrolidone: Another nitrogen-containing heterocycle with different chemical properties and applications.
Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities.
Uniqueness
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is unique due to the combination of its nitro group and bisphosphonic acid ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyrimidine derivatives.
特性
CAS番号 |
81216-16-2 |
|---|---|
分子式 |
C8H13N3O8P2 |
分子量 |
341.15 g/mol |
IUPAC名 |
2,4-bis(dimethoxyphosphoryl)-5-nitropyrimidine |
InChI |
InChI=1S/C8H13N3O8P2/c1-16-20(14,17-2)7-6(11(12)13)5-9-8(10-7)21(15,18-3)19-4/h5H,1-4H3 |
InChIキー |
NDVHKTPXXJTDNB-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C1=NC(=NC=C1[N+](=O)[O-])P(=O)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


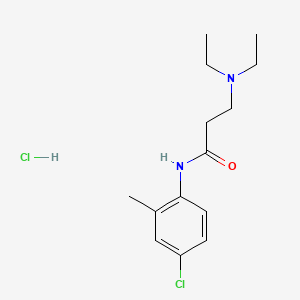
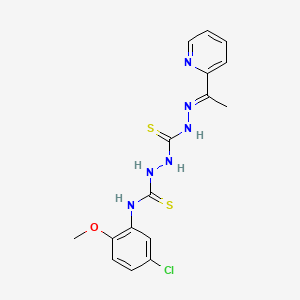


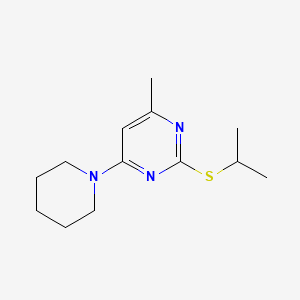
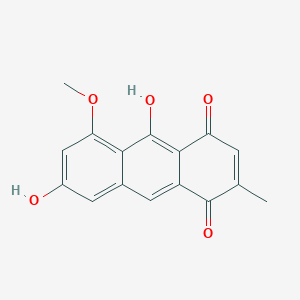


![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)

